5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide
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Overview
Description
STING agonist-30 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune system. This pathway is responsible for detecting cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other pro-inflammatory cytokines. STING agonist-30 has shown promise in enhancing anti-tumor immune responses and is being explored for its potential in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-30 involves several key steps. One common method starts with the alkylation of aniline, followed by cyclization using potassium thiocyanate to form a benzothiazole structure . This process typically requires specific reaction conditions, such as controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of STING agonist-30 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
STING agonist-30 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in modified versions of STING agonist-30 with potentially enhanced biological activity .
Scientific Research Applications
STING agonist-30 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It enhances the anti-tumor immune response by activating the STING pathway, leading to the production of type I interferons and other cytokines that promote immune cell activation and tumor cell killing
Vaccine Adjuvants: STING agonist-30 can boost the immunogenicity of vaccines by enhancing the innate immune response, making it a promising adjuvant for vaccines against infectious diseases.
Antiviral Therapy: By activating the STING pathway, STING agonist-30 can enhance the body’s antiviral defenses, making it a potential therapeutic agent for viral infections.
Autoimmune Diseases: Research is exploring the potential of STING agonist-30 in modulating immune responses in autoimmune diseases, where it may help to restore immune balance.
Mechanism of Action
STING agonist-30 exerts its effects by binding to and activating the STING protein, which is located on the endoplasmic reticulum membrane. Upon activation, STING undergoes a conformational change that allows it to interact with and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the transcription of type I interferon genes and other pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the STING pathway by binding to the STING protein.
Uniqueness of STING Agonist-30
STING agonist-30 is unique in its ability to activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it can be administered systemically, making it more versatile for clinical applications. Additionally, its chemical structure allows for modifications that can enhance its stability and bioavailability, making it a promising candidate for further development .
Properties
Molecular Formula |
C15H16N4O8 |
---|---|
Molecular Weight |
380.31 g/mol |
IUPAC Name |
5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N4O8/c20-14(10-4-6-12(26-10)18(22)23)16-8-2-1-3-9-17-15(21)11-5-7-13(27-11)19(24)25/h4-7H,1-3,8-9H2,(H,16,20)(H,17,21) |
InChI Key |
FWFARJQDNUCDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCCCCCNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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